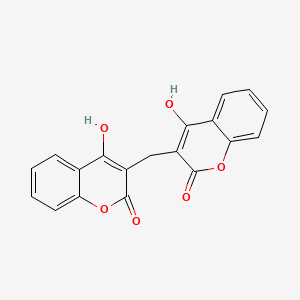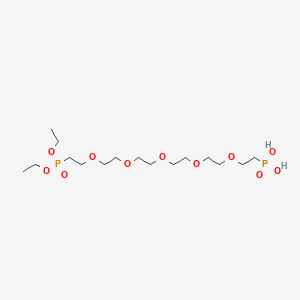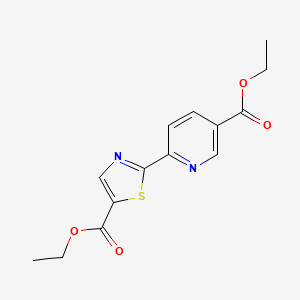
DNS-pE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNS-pE is the first small molecule that can selectively label endogenous 3-phosphoglycerate dehydrogenase (PHGDH) from various mammalian cells.
Scientific Research Applications
DNS Tunnel Identification : Research by Jiang and Wang (2020) discusses the use of multidimensional analysis in identifying DNS tunnels, which can be used for malicious activities on the internet. This method combines machine learning classification and anomaly detection to effectively detect DNS tunnels with high accuracy and a low false rate (Jiang & Wang, 2020).
Large-Scale DNS Measurements : A study by Rijswijk-Deij et al. (2016) discusses the infrastructure for large-scale active DNS measurements. This research is valuable for understanding the evolution of the internet and includes case studies related to cloud email services (Rijswijk-Deij et al., 2016).
DNS Forensics Using Semantic Analysis : Marchal et al. (2012) describe a technique that leverages semantic and natural language processing tools to analyze large volumes of DNS data for forensic purposes, particularly in detecting malicious domain names (Marchal et al., 2012).
DNS in Malicious Payload Distribution : Dube and Wells (2020) analyzed how DNS is used in distributing malicious payloads. They characterized the distribution channels by analyzing passive DNS traffic and modeled the DNS query and response patterns used during this distribution (Dube & Wells, 2020).
Contribution of DNS to Turbulent Transport Research : Kasagi and Shikazono (1995) reviewed the contribution of various DNSs to understanding and modelling turbulent transport phenomena, particularly in the context of fluid dynamics (Kasagi & Shikazono, 1995).
DNS Privacy and Security Challenges : Kang et al. (2016) reviewed research on DNS operation, security, and privacy, highlighting ongoing challenges and open research directions in these areas (Kang et al., 2016).
properties
CAS RN |
2196245-98-2 |
|---|---|
Product Name |
DNS-pE |
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 |
IUPAC Name |
N,N-Dimethyl-6-(vinylsulfonyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-8-6-11-9-13(15(2)3)7-5-12(11)10-14/h4-10H,1H2,2-3H3 |
InChI Key |
LFACUIVWKWTUSE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=CC=C(N(C)C)C=C2C=C1)(C=C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DNS-pE; DNSpE; DNS pE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



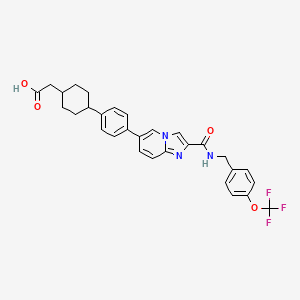
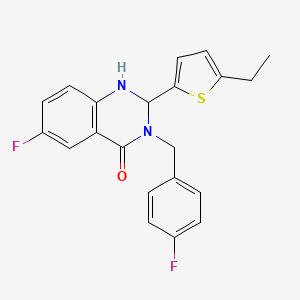
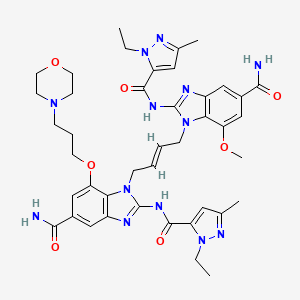

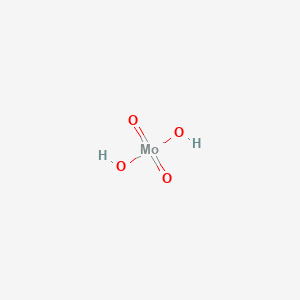
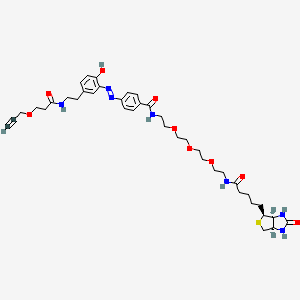
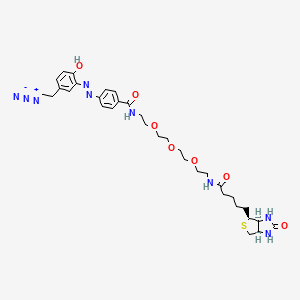
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
